[2-(4-Chlorophenyl)cyclopropyl](3-methoxyphenyl)methanone
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Overview
Description
“2-(4-Chlorophenyl)cyclopropylmethanone” is a chemical compound with the CAS Number: 338401-37-9. It has a molecular weight of 286.76 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of this compound is C17H15ClO2 . The InChI Code is 1S/C17H15ClO2/c1-20-14-4-2-3-12(9-14)17(19)16-10-15(16)11-5-7-13(18)8-6-11/h2-9,15-16H,10H2,1H3 .Physical And Chemical Properties Analysis
The compound is solid in its physical form .Scientific Research Applications
Anticancer Properties
- A study demonstrated that a phenstatin analog, identified as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), inhibits tubulin polymerization, arrests cancer cells in the G2/M phase of the cell cycle, and induces apoptosis. This compound showed potent cytotoxicity across different tumor cell lines with nanomolar IC50 values, suggesting promising anticancer therapeutic potential (Magalhães et al., 2013).
- In another research, derivatives of 1-(4-Chlorophenyl)cyclopropyl methanone were synthesized and showed significant in vitro anticancer activity against a human breast cancer cell line, demonstrating the potential for the development of new anticancer agents (Mallikarjuna et al., 2014).
Antituberculosis Studies
- A series of [4-(aryloxy)phenyl]cyclopropyl methanones were synthesized and evaluated for their in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv. Several compounds exhibited significant activity, highlighting the potential of these compounds as antitubercular agents (Bisht et al., 2010).
- Another study reported the efficient synthesis of phenyl cyclopropyl methanones with notable activity against M. tuberculosis H37Rv, including multidrug-resistant strains. This research contributes to the search for new antitubercular medications (Dwivedi et al., 2005).
Safety and Hazards
The compound has been classified under the GHS07 pictogram. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
[2-(4-chlorophenyl)cyclopropyl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-20-14-4-2-3-12(9-14)17(19)16-10-15(16)11-5-7-13(18)8-6-11/h2-9,15-16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZPVWWGRKBOEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CC2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)cyclopropyl](3-methoxyphenyl)methanone |
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